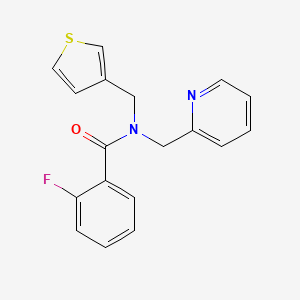
2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific protein kinase, which has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide involves the inhibition of a specific protein kinase by binding to its ATP-binding site. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The specificity of the compound for the target kinase has been extensively characterized, and it has been shown to have minimal off-target effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. Inhibition of the target kinase has been shown to result in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In vivo studies have shown that the compound has potent anti-tumor activity and can inhibit the growth of various types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide in lab experiments include its high potency and specificity for the target kinase, its reproducibility, and its low toxicity. However, the compound has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the use of 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide in scientific research. These include the development of more potent and selective inhibitors of the target kinase, the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases, and the exploration of its use in other cellular processes beyond cell proliferation and differentiation.
Conclusion:
This compound is a potent and selective inhibitor of a specific protein kinase that has been extensively used in scientific research. Its high potency and specificity make it a valuable tool for investigating the role of the target kinase in various cellular processes and diseases. The compound's biochemical and physiological effects have been extensively studied, and it has shown promising therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. Further research is needed to fully explore the compound's potential for therapeutic use and to develop more potent and selective inhibitors of the target kinase.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoyl chloride with pyridine-2-methanol in the presence of a base. The resulting intermediate is then reacted with thiophene-3-carboxaldehyde to form the final product. The synthesis method has been optimized to yield a high purity product with good reproducibility.
Applications De Recherche Scientifique
2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide has been extensively used in scientific research as a potent and selective inhibitor of a specific protein kinase. This kinase is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this kinase has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders.
Propriétés
IUPAC Name |
2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-17-7-2-1-6-16(17)18(22)21(11-14-8-10-23-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUERZAXXMYYVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

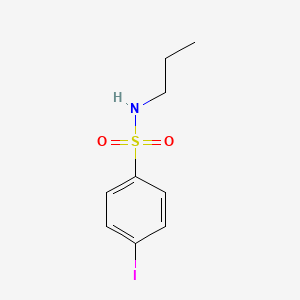
![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)
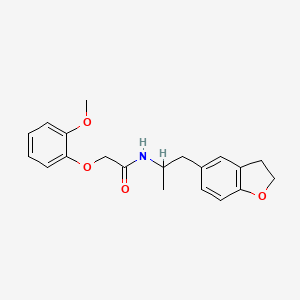
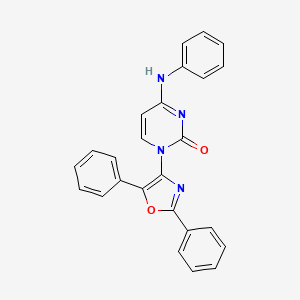
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)
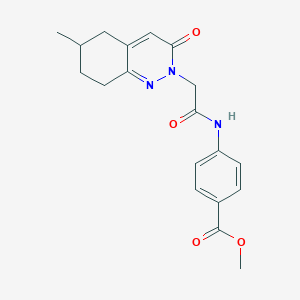
![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)
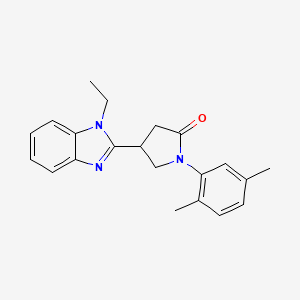


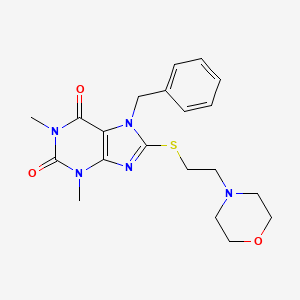
![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)

